N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Formation of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction between the quinoline derivative and 2-(trifluoromethyl)benzoic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, metabolic pathways, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
Uniqueness
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-11-25-17-9-8-14(12-13(17)7-10-18(25)26)24-19(27)15-5-3-4-6-16(15)20(21,22)23/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHZMFVPRBDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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